Paroxetine maleate

Catalog No.
S538655
CAS No.
64006-44-6
M.F
C23H24FNO7
M. Wt
445.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paroxetine maleate

CAS Number

64006-44-6

Product Name

Paroxetine maleate

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid

Molecular Formula

C23H24FNO7

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1

InChI Key

AEIUZSKXSWGSRU-QXGDPHCHSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Aropax, BRL 29060, BRL-29060, BRL29060, FG 7051, FG-7051, FG7051, Paroxetine, Paroxetine Acetate, Paroxetine Hydrochloride, Paroxetine Hydrochloride Anhydrous, Paroxetine Hydrochloride Hemihydrate, Paroxetine Hydrochloride, Hemihydrate, Paroxetine Maleate, Paroxetine, cis-(+)-Isomer, Paroxetine, cis-(-)-Isomer, Paroxetine, trans-(+)-Isomer, Paxil, Seroxat

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound Paroxetine maleate is 445.1537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP2D6 Inhibitors. It belongs to the ontological category of maleate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Paroxetine maleate is a pharmaceutical compound derived from paroxetine, which is primarily classified as a selective serotonin reuptake inhibitor (SSRI). This compound is utilized in the treatment of various psychiatric disorders, including depression and anxiety. Paroxetine maleate is characterized by its maleate salt form, which enhances its solubility and stability compared to the base form of paroxetine. The chemical structure of paroxetine maleate includes a piperidine ring and a benzodioxole moiety, which are integral to its pharmacological activity.

Paroxetine's mechanism of action revolves around its effect on serotonin, a neurotransmitter involved in mood regulation. SSRIs like paroxetine prevent the reuptake of serotonin by presynaptic neurons, leading to increased serotonin levels in the synaptic cleft between neurons []. This enhanced serotonin signaling is believed to contribute to the antidepressant and anxiolytic effects of paroxetine [].

Paroxetine is generally well-tolerated, but common side effects include nausea, dizziness, and sexual dysfunction []. In severe cases, it can interact with other medications, leading to serotonin syndrome, a potentially life-threatening condition [].

. Initially, paroxetine base is reacted with maleic acid in a suitable solvent, typically propan-2-ol or toluene. This reaction leads to the formation of the maleate salt:

  • Formation of Paroxetine Maleate:
    Paroxetine+Maleic AcidParoxetine Maleate\text{Paroxetine}+\text{Maleic Acid}\rightarrow \text{Paroxetine Maleate}
    This reaction is typically performed under controlled conditions to ensure complete conversion and purity of the product .
  • Hydrolysis Reactions: Paroxetine can also undergo hydrolysis under specific conditions, which may affect its stability and efficacy. The hydrolysis products can include various metabolites that may have differing biological activities.

Paroxetine maleate exhibits significant biological activity primarily as an antidepressant. It functions by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders. Clinical studies have demonstrated its effectiveness in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder .

The synthesis of paroxetine maleate can be achieved through various methods:

  • Direct Salt Formation: One common method involves dissolving paroxetine base in a solvent such as toluene, followed by the gradual addition of maleic acid. This process typically occurs at elevated temperatures to facilitate dissolution and reaction .
  • Intermediate Isolation: In some synthetic routes, intermediates may be isolated before forming the final salt. For example, paroxetine can first be converted into a phenylcarbamate derivative before being hydrolyzed into paroxetine maleate .
  • Solvent Selection: The choice of solvent plays a critical role in the efficiency and yield of the synthesis process. Solvents like ethanol or ethyl acetate are often preferred for their ability to dissolve both reactants effectively while minimizing side reactions .

Paroxetine maleate is primarily used in clinical settings for:

  • Treatment of Depression: It is effective in managing major depressive episodes.
  • Anxiety Disorders: It is prescribed for generalized anxiety disorder and social anxiety disorder.
  • Obsessive-Compulsive Disorder: The compound helps reduce the frequency and intensity of compulsive behaviors.
  • Post-Traumatic Stress Disorder: Paroxetine has shown efficacy in alleviating symptoms associated with trauma.

Additionally, ongoing research continues to explore other potential therapeutic uses for paroxetine maleate beyond these established applications.

Interaction studies involving paroxetine maleate focus on its pharmacokinetic and pharmacodynamic interactions with other medications. Key points include:

  • Drug Interactions: Paroxetine may interact with other SSRIs, monoamine oxidase inhibitors (MAOIs), and certain antipsychotics, leading to increased risk of serotonin syndrome.
  • Metabolic Pathways: Paroxetine is primarily metabolized by cytochrome P450 enzymes (CYP2D6), making it essential to consider interactions with drugs that inhibit or induce this enzyme pathway.
  • Food Interactions: Certain dietary components may influence the absorption and metabolism of paroxetine maleate.

Clinical guidelines recommend monitoring patients closely when initiating or adjusting doses of paroxetine maleate alongside other medications .

Paroxetine maleate belongs to a class of compounds that includes other SSRIs and related antidepressants. Here are some similar compounds:

Compound NameChemical StructureUnique Features
SertralineC17H17NStrong selectivity for serotonin reuptake; fewer drug interactions than paroxetine.
FluoxetineC17H18F3NFirst SSRI approved; longer half-life allowing for once-weekly dosing options.
CitalopramC20H21FN2OLower side effect profile; less potent than paroxetine but effective in treating depression.
EscitalopramC20H21FN2OS-enantiomer of citalopram; higher potency with similar efficacy.

Uniqueness of Paroxetine Maleate

Paroxetine maleate's uniqueness lies in its specific pharmacological profile as an SSRI with a distinct mechanism that also influences norepinephrine levels, giving it broader therapeutic applications compared to some other SSRIs. Its formulation as a maleate salt also enhances solubility and stability, making it suitable for various pharmaceutical preparations.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

445.15368027 g/mol

Monoisotopic Mass

445.15368027 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F726G2563Q

Related CAS

61869-08-7 (Parent)
110-16-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cytochrome P-450 CYP2D6 Inhibitors

Pictograms

Irritant

Irritant

Other CAS

64006-44-6

Wikipedia

Paroxetine maleate

Dates

Modify: 2023-08-15
1: Everitt H, Baldwin DS, Stuart B, Lipinska G, Mayers A, Malizia AL, Manson CC, Wilson S. Antidepressants for insomnia in adults. Cochrane Database Syst Rev. 2018 May 14;5:CD010753. doi: 10.1002/14651858.CD010753.pub2. Review. PubMed PMID: 29761479.
2: Zwink N, Jenetzky E. Maternal drug use and the risk of anorectal malformations: systematic review and meta-analysis. Orphanet J Rare Dis. 2018 May 10;13(1):75. doi: 10.1186/s13023-018-0789-3. Review. PubMed PMID: 29747656; PubMed Central PMCID: PMC5946541.
3: Qin B, Chen H, Gao W, Zhao LB, Zhao MJ, Qin HX, Chen W, Chen L, Yang MX. Efficacy, acceptability, and tolerability of antidepressant treatments for patients with post-stroke depression: a network meta-analysis. Braz J Med Biol Res. 2018;51(7):e7218. doi: 10.1590/1414-431x20187218. Epub 2018 May 7. Review. PubMed PMID: 29742266; PubMed Central PMCID: PMC5972011.
4: Ielmini M, Poloni N, Caselli I, Bianchi L, Diurni M, Vender S, Callegari C. Efficacy and Tolerability of Two Different Kinds of Titration of Paroxetine Hydrocloride Solution: an Observational Study. Psychopharmacol Bull. 2018 Mar 13;48(3):33-41. Review. PubMed PMID: 29713104; PubMed Central PMCID: PMC5875366.
5: Miller MW. Leveraging genetics to enhance the efficacy of PTSD pharmacotherapies. Neurosci Lett. 2018 Apr 22. pii: S0304-3940(18)30302-1. doi: 10.1016/j.neulet.2018.04.039. [Epub ahead of print] Review. PubMed PMID: 29689343.
6: Agabio R, Trogu E, Pani PP. Antidepressants for the treatment of people with co-occurring depression and alcohol dependence. Cochrane Database Syst Rev. 2018 Apr 24;4:CD008581. doi: 10.1002/14651858.CD008581.pub2. Review. PubMed PMID: 29688573.
7: Melo G, Dutra KL, Rodrigues Filho R, Ortega AOL, Porporatti AL, Dick B, Flores-Mir C, De Luca Canto G. Association between psychotropic medications and presence of sleep bruxism: A systematic review. J Oral Rehabil. 2018 Jul;45(7):545-554. doi: 10.1111/joor.12633. Epub 2018 May 3. Review. PubMed PMID: 29663484.
8: Beyer JL, Johnson KG. Advances in Pharmacotherapy of Late-Life Depression. Curr Psychiatry Rep. 2018 Apr 7;20(5):34. doi: 10.1007/s11920-018-0899-6. Review. PubMed PMID: 29627920.
9: Baandrup L, Ebdrup BH, Rasmussen JØ, Lindschou J, Gluud C, Glenthøj BY. Pharmacological interventions for benzodiazepine discontinuation in chronic benzodiazepine users. Cochrane Database Syst Rev. 2018 Mar 15;3:CD011481. doi: 10.1002/14651858.CD011481.pub2. Review. PubMed PMID: 29543325.
10: Barić H, Đorđević V, Cerovečki I, Trkulja V. Complementary and Alternative Medicine Treatments for Generalized Anxiety Disorder: Systematic Review and Meta-analysis of Randomized Controlled Trials. Adv Ther. 2018 Mar;35(3):261-288. doi: 10.1007/s12325-018-0680-6. Epub 2018 Mar 5. Review. PubMed PMID: 29508154.
11: Lauritsen CG, Chua AL, Nahas SJ. Current Treatment Options: Headache Related to Menopause-Diagnosis and Management. Curr Treat Options Neurol. 2018 Mar 6;20(4):7. doi: 10.1007/s11940-018-0492-7. Review. PubMed PMID: 29508091.
12: Kaur R, Sinha VR. Antidepressants as antipruritic agents: A review. Eur Neuropsychopharmacol. 2018 Mar;28(3):341-352. doi: 10.1016/j.euroneuro.2018.01.007. Epub 2018 Feb 16. Review. PubMed PMID: 29456150.
13: Quagliato LA, Freire RC, Nardi AE. Risks and benefits of medications for panic disorder: a comparison of SSRIs and benzodiazepines. Expert Opin Drug Saf. 2018 Mar;17(3):315-324. doi: 10.1080/14740338.2018.1429403. Epub 2018 Jan 22. Review. PubMed PMID: 29357714.
14: Perna G, Caldirola D. Management of Treatment-Resistant Panic Disorder. Curr Treat Options Psychiatry. 2017;4(4):371-386. doi: 10.1007/s40501-017-0128-7. Epub 2017 Oct 24. Review. PubMed PMID: 29238651; PubMed Central PMCID: PMC5717132.
15: Wagner G, Schultes MT, Titscher V, Teufer B, Klerings I, Gartlehner G. Efficacy and safety of levomilnacipran, vilazodone and vortioxetine compared with other second-generation antidepressants for major depressive disorder in adults: A systematic review and network meta-analysis. J Affect Disord. 2018 Mar 1;228:1-12. doi: 10.1016/j.jad.2017.11.056. Epub 2017 Nov 16. Review. PubMed PMID: 29197738.
16: Lee Y, Rosenblat JD, Lee J, Carmona NE, Subramaniapillai M, Shekotikhina M, Mansur RB, Brietzke E, Lee JH, Ho RC, Yim SJ, McIntyre RS. Efficacy of antidepressants on measures of workplace functioning in major depressive disorder: A systematic review. J Affect Disord. 2018 Feb;227:406-415. doi: 10.1016/j.jad.2017.11.003. Epub 2017 Nov 7. Review. PubMed PMID: 29154157.
17: Solhaug V, Molden E. Individual variability in clinical effect and tolerability of opioid analgesics - Importance of drug interactions and pharmacogenetics. Scand J Pain. 2017 Oct;17:193-200. doi: 10.1016/j.sjpain.2017.09.009. Epub 2017 Oct 17. Review. PubMed PMID: 29054049.
18: Kouwenhoven TA, van de Kerkhof PCM, Kamsteeg M. Use of oral antidepressants in patients with chronic pruritus: A systematic review. J Am Acad Dermatol. 2017 Dec;77(6):1068-1073.e7. doi: 10.1016/j.jaad.2017.08.025. Epub 2017 Oct 21. Review. PubMed PMID: 29033248.
19: Smith B, Dubovsky SL. Pharmacotherapy of mood disorders and psychosis in pre- and post-natal women. Expert Opin Pharmacother. 2017 Nov;18(16):1703-1719. doi: 10.1080/14656566.2017.1391789. Epub 2017 Nov 7. Review. PubMed PMID: 29019422.
20: Gimeno C, Dorado ML, Roncero C, Szerman N, Vega P, Balanzá-Martínez V, Alvarez FJ. Treatment of Comorbid Alcohol Dependence and Anxiety Disorder: Review of the Scientific Evidence and Recommendations for Treatment. Front Psychiatry. 2017 Sep 22;8:173. doi: 10.3389/fpsyt.2017.00173. eCollection 2017. Review. PubMed PMID: 29018367; PubMed Central PMCID: PMC5614930.

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